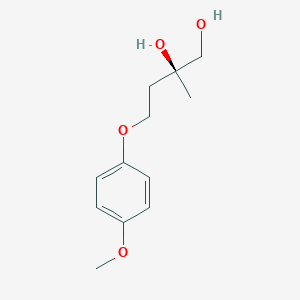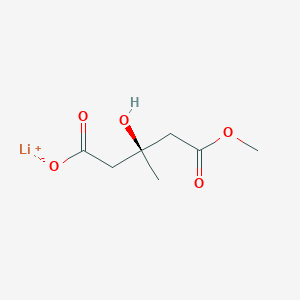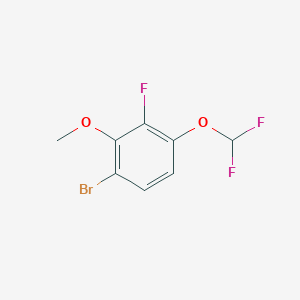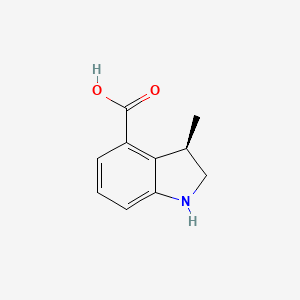
(R)-3-Methylindoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methylindoline-4-carboxylic acid is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylindoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-methylphenylhydrazine, cyclization can be induced using a strong acid like hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylindoline-4-carboxylic acid may involve the use of catalytic processes to enhance yield and selectivity. Asymmetric synthesis techniques, such as the use of chiral catalysts, can be employed to obtain the desired ®-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted indoline compounds.
Scientific Research Applications
®-3-Methylindoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methylindoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylindoline-4-carboxylic acid (racemic mixture)
- (S)-3-Methylindoline-4-carboxylic acid
- Indoline-2-carboxylic acid
- Indoline-3-carboxylic acid
Uniqueness
®-3-Methylindoline-4-carboxylic acid is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. This enantiomeric purity is crucial for applications in drug development, where the ®-enantiomer may exhibit higher efficacy or reduced side effects.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
PTDICWIJHWVTID-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNC2=CC=CC(=C12)C(=O)O |
Canonical SMILES |
CC1CNC2=CC=CC(=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
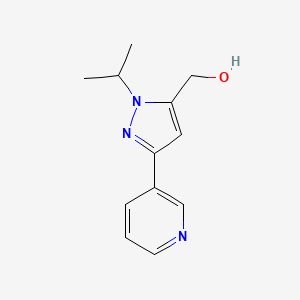
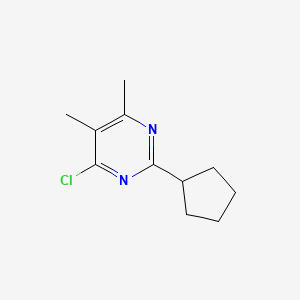
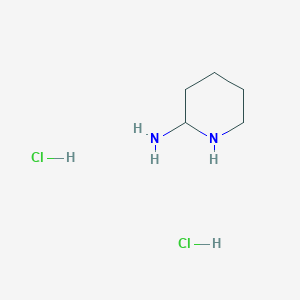
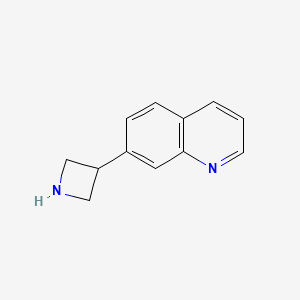
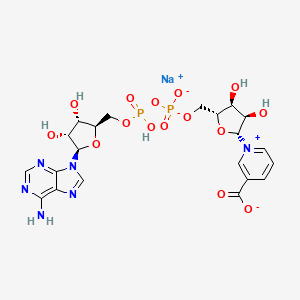
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
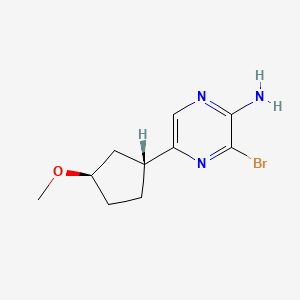
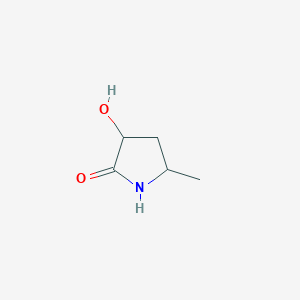
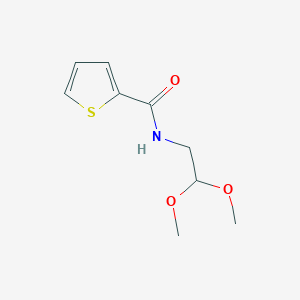
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
